N-CYCLOHEXYL 4-CHLOROBENZAMIDE
Description
Overview of Benzamide (B126) Derivatives in Chemical Science
Benzamide derivatives represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. nih.gov This core structure, benzamide (C₇H₇NO), serves as the parent for a vast array of derivatives and has been the subject of extensive study in various scientific fields, particularly medicinal chemistry and materials science. nih.govontosight.ai The versatility of the benzamide scaffold allows for modifications at both the benzene ring and the amide nitrogen, leading to a wide range of compounds with diverse physicochemical properties and biological activities. ontosight.aiontosight.ai
In the realm of medicinal chemistry, benzamide derivatives have been investigated for a multitude of therapeutic applications. Research has shown that these compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The structural features of benzamides, including their ability to form hydrogen bonds and engage in hydrophobic and π-π stacking interactions, are key to their interactions with biological targets such as enzymes and receptors. ontosight.ai For example, certain substituted benzamides have been explored as inhibitors of enzymes like histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV), which are implicated in cancer and diabetes, respectively. researchgate.netdovepress.com
The applications of benzamide derivatives also extend to agrochemicals, where they have been developed as fungicides and herbicides. ontosight.aijst.go.jp The introduction of specific substituents onto the benzamide framework can confer selective activity against plant pathogens. jst.go.jp In materials science, benzamides serve as valuable building blocks for the synthesis of polymers and other advanced materials, with their properties being tunable through chemical modification. ontosight.ai The synthesis of these derivatives is often achieved through the reaction of a substituted benzoyl chloride with an appropriate amine, a fundamental reaction in organic chemistry.
Significance of N-Substitution and Halogenation in Benzamide Scaffolds
The modification of the benzamide scaffold through N-substitution and halogenation represents a strategic approach in medicinal and synthetic chemistry to modulate the properties of the resulting compounds. These modifications significantly influence the molecule's steric and electronic characteristics, which in turn affect its biological activity, metabolic stability, and pharmacokinetic profile.
N-Substitution: The attachment of various groups to the amide nitrogen (N-substitution) is a common strategy to alter the lipophilicity, size, and hydrogen-bonding capacity of the benzamide derivative. For instance, substituting the amide with an aliphatic ring, such as a cyclohexyl group, increases the compound's lipophilicity, which can be crucial for its absorption and distribution within biological systems. The nature of the N-substituent can also introduce specific conformational constraints or new binding interactions with a biological target. Research on various N-substituted benzamides has demonstrated that the choice of the substituent is critical for achieving desired biological effects, such as analgesic or anti-proliferative activities. researchgate.net The orientation of the amide bond is also crucial, as demonstrated in studies where the inversion of the amide group in some benzamide series led to a loss of activity. nih.gov
Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of the benzamide scaffold is a widely used tactic in drug design. Halogens are known to influence a compound's properties in several ways. They are electron-withdrawing, which can alter the acidity of the amide proton and the reactivity of the aromatic ring. nih.gov Halogenation also increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The position of the halogen on the benzene ring is also critical. For example, a chlorine atom at the para-position (4-position) is a common feature in many biologically active benzamides. However, the effect of halogenation can be complex; in some cases, chloro-substitution has been shown to improve inhibitory capacity, while in others, it can decrease anti-proliferative activity. researchgate.netnih.gov
The combination of N-substitution and halogenation allows for a fine-tuning of the molecular properties of benzamide derivatives, enabling the systematic exploration of structure-activity relationships (SAR). This approach has been instrumental in the development of potent and selective modulators of various biological targets. nih.gov
Rationale for Comprehensive Study of N-Cyclohexyl 4-Chlorobenzamide (B146232)
The compound N-Cyclohexyl 4-chlorobenzamide, with the molecular formula C₁₃H₁₆ClNO, represents a specific intersection of the structural modifications discussed above: N-substitution with a cyclohexyl group and halogenation with a chlorine atom at the para-position of the benzamide scaffold. nih.govscbt.com This particular combination of features provides a compelling rationale for its detailed scientific investigation.
Crystallographic studies of this compound have provided precise data on its three-dimensional structure. nih.govresearchgate.net These studies reveal that the cyclohexyl ring typically adopts a stable chair conformation. nih.govresearchgate.net The crystal structure is often stabilized by intermolecular hydrogen bonds between the amide proton (N-H) and the carbonyl oxygen (C=O) of adjacent molecules, forming one-dimensional chains. nih.govresearchgate.net Detailed analysis of its crystal packing and molecular geometry is fundamental for computational modeling and for understanding its potential interactions with biological macromolecules. nih.govresearchgate.netresearchgate.net
Furthermore, this compound serves as a valuable intermediate in organic synthesis. For example, it can be used as a precursor for the synthesis of N-Cyclohexyl 4-chlorobenzimidoyl chloride by reacting it with thionyl chloride. prepchem.com Its synthesis is typically straightforward, involving the reaction of 4-chlorobenzoyl chloride with cyclohexylamine (B46788).
Given its specific structural motifs, which are prevalent in many pharmacologically active compounds, a thorough investigation into the synthesis, characterization, and potential activities of this compound is warranted. Such studies contribute to the broader understanding of structure-activity relationships within the benzamide class and can inform the design of new derivatives with tailored properties for various applications in chemistry and biology. cymitquimica.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆ClNO | nih.govscbt.com |
| Molecular Weight | 237.72 g/mol | nih.govresearchgate.net |
| CAS Number | 57707-20-7 | scbt.com |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 14.755 (14) | nih.govresearchgate.net |
| b (Å) | 5.043 (7) | nih.govresearchgate.net |
| c (Å) | 16.818 (16) | nih.govresearchgate.net |
| β (°) ** | 96.13 (6) | nih.govresearchgate.net |
| Volume (ų) ** | 1244 (2) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
| Temperature (K) | 173 | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFAESIEUQWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973302 | |
| Record name | 4-Chloro-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57707-20-7 | |
| Record name | 57707-20-7 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-N-CYCLOHEXYLBENZAMIDE | |
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Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 4 Chlorobenzamide
Direct Synthesis Approaches to N-Cyclohexyl 4-Chlorobenzamide (B146232)
The synthesis of N-cyclohexyl-4-chlorobenzamide is accomplished through several key methodologies, primarily involving the formation of an amide bond between a 4-chlorobenzoyl moiety and a cyclohexylamine (B46788) moiety. These approaches range from classical acylation reactions to more contemporary transition-metal-free strategies.
Acylation Reactions Involving Cyclohexylamine and 4-Chlorobenzoyl Halides
A primary and highly efficient method for synthesizing N-cyclohexyl-4-chlorobenzamide is the acylation of cyclohexylamine with a 4-chlorobenzoyl halide, most commonly 4-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is a well-established and direct route to the target amide.
The reaction typically proceeds by adding 4-chlorobenzoyl chloride to cyclohexylamine in an appropriate solvent. A base, such as pyridine, triethylamine, or even an excess of cyclohexylamine, is often included to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. This method is a variation of the well-known Schotten-Baumann reaction.
The conditions for this reaction can be varied, but it is generally rapid and exothermic. A study on the acylation of thiourea (B124793) with 4-chlorobenzoyl chloride highlights the reactivity of this acyl chloride, achieving high yields in tetrahydrofuran (B95107) at elevated temperatures. uad.ac.id While the nucleophile is different, the principle of activating the carboxylic acid as an acyl chloride for reaction with a nucleophile is directly analogous.
Table 1: Representative Conditions for Acylation Reaction
| Parameter | Condition | Purpose |
| Reactants | Cyclohexylamine, 4-Chlorobenzoyl Chloride | Amine and acylating agent |
| Solvent | Dichloromethane (B109758), Tetrahydrofuran, Toluene | Provides a medium for the reaction |
| Base | Pyridine, Triethylamine, aq. NaOH | Scavenges HCl byproduct |
| Temperature | 0 °C to Room Temperature | To control reaction rate |
Transition-Metal-Free Synthetic Routes
In recent years, "green chemistry" initiatives have spurred the development of synthetic methods that avoid the use of transition metals and harsh reagents. For amide synthesis, direct amidation of a carboxylic acid with an amine is a highly atom-economical approach. Boric acid has emerged as an effective catalyst for this transformation. orgsyn.orggalchimia.com
This method involves heating 4-chlorobenzoic acid and cyclohexylamine in a solvent such as toluene, with a catalytic amount of boric acid. orgsyn.org A key feature of this process is the removal of water, the only byproduct, which is typically achieved using a Dean-Stark apparatus. The proposed mechanism suggests that boric acid activates the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov This approach avoids the need to prepare a more reactive derivative like an acyl chloride beforehand and is noted for its operational simplicity and environmental benefits. orgsyn.orgcatalyticamidation.info
Table 2: Boric Acid-Catalyzed Direct Amidation
| Component | Role | Typical Conditions |
| 4-Chlorobenzoic Acid | Carboxylic Acid Source | 1 equivalent |
| Cyclohexylamine | Amine Source | 1-1.2 equivalents |
| Boric Acid | Catalyst | 1-5 mol% |
| Solvent | Toluene, Xylene | High-boiling, azeotropic removal of water |
| Temperature | Reflux | To drive the reaction and remove water |
Amidation Reactions from Related Precursors
Beyond the direct use of acyl halides or the parent carboxylic acid, N-cyclohexyl-4-chlorobenzamide can be synthesized by activating 4-chlorobenzoic acid with various coupling reagents. These methods generate a highly reactive intermediate in situ, which then readily reacts with cyclohexylamine. This is a cornerstone of peptide synthesis and is widely applicable to the formation of simple amides. diva-portal.org
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. diva-portal.org The reaction involves the formation of an O-acylisourea intermediate from the carboxylic acid and the carbodiimide, which is a potent acylating agent.
Alternatively, alkyl esters of 4-chlorobenzoic acid can be converted to the desired amide via aminolysis. However, this reaction is often slow and requires harsh conditions (high temperatures or strong bases) for unactivated esters. More recent developments have shown that direct amidation of alkyl esters can be achieved under transition-metal-free conditions using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the reaction at room temperature. nih.govnih.gov
Post-Synthetic Modifications and Derivatization of N-Cyclohexyl 4-Chlorobenzamide
Once synthesized, the N-cyclohexyl-4-chlorobenzamide molecule offers two primary sites for further chemical transformation: the amide linkage itself and the chloro-substituent on the phenyl ring.
Reactions Involving the Amide Linkage (e.g., Conversion to Imidoyl Chlorides)
The amide bond, while generally stable, can be converted into other functional groups. A notable transformation is its conversion to an imidoyl chloride. N-cyclohexyl-4-chlorobenzamide, as a secondary amide, is a suitable substrate for this reaction.
A mild and practical method for generating imidoyl chlorides involves the reaction of the secondary amide with oxalyl chloride in the presence of a non-nucleophilic base like 2,6-lutidine. nih.gov The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures. nih.gov The resulting N-cyclohexyl-4-chlorobenzimidoyl chloride is a reactive intermediate that can be used in various subsequent transformations, such as the synthesis of heterocycles.
Transformations of the 4-Chlorophenyl Moiety (e.g., Cross-Coupling Strategies)
The chlorine atom on the phenyl ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry, particularly in the pharmaceutical industry. youtube.com
Suzuki-Miyaura Coupling: The aryl chloride can be coupled with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.orgtcichemicals.com This would replace the chlorine atom with an aryl, heteroaryl, or alkyl group, allowing for the synthesis of a wide range of biphenyl (B1667301) or related derivatives.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org Applying this to N-cyclohexyl-4-chlorobenzamide would introduce a new amino substituent in place of the chlorine, leading to derivatives of 4-aminobenzamide.
Heck Reaction: The aryl chloride can react with an alkene to form a new carbon-carbon bond at one of the alkene's sp²-hybridized carbons, resulting in a substituted alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups onto the benzamide (B126) core.
These cross-coupling reactions typically require a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. The specific choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.
Table 3: Overview of Cross-Coupling Strategies for this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | R-B(OH)₂ | C(aryl)-C(R) | Pd(OAc)₂ or Pd₂(dba)₃ / SPhos, XPhos |
| Buchwald-Hartwig | R¹R²-NH | C(aryl)-N | Pd(OAc)₂ or Pd₂(dba)₃ / BINAP, XPhos |
| Heck | Alkene | C(aryl)-C(vinyl) | Pd(OAc)₂ / PPh₃ or P(o-tol)₃ |
Modifications of the Cyclohexyl Substituent
The cyclohexyl moiety of N-cyclohexyl-4-chlorobenzamide offers a scaffold for various chemical modifications, allowing for the introduction of new functional groups and the alteration of the compound's physicochemical properties. These transformations typically target the C-H bonds of the cyclohexane (B81311) ring.
Hydroxylation and Oxidation: The functionalization of cyclohexane can be promoted by various catalytic systems. mdpi.com For the cyclohexyl group in N-cyclohexyl-4-chlorobenzamide, selective hydroxylation can be achieved, introducing a hydroxyl group at one of the carbon atoms. This transformation can be a stepping stone for further reactions. The resulting cyclohexanol (B46403) derivative can be subsequently oxidized to the corresponding cyclohexanone (B45756). Oxoammonium-catalyzed oxidation represents a potent method for the oxidation of N-substituted amines, which can be adapted for the conversion of the C-H bonds adjacent to the amide nitrogen into a carbonyl group. chemrxiv.org This process involves a hydride transfer mechanism and can be tuned through the steric and electronic properties of the catalyst. chemrxiv.org
Introduction of New Functional Groups: Beyond oxidation, other functional groups can be introduced onto the cyclohexyl ring. Radical-induced reactions, for instance, can lead to ring contraction, transforming a cyclohexyl radical into a cyclopentylmethyl radical, although this is more likely when specific stabilizing groups are present. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, offers a pathway to create cyclohexene (B86901) adducts, which could be a synthetic route to modified cyclohexyl rings before their incorporation into the final amide structure. nih.gov
Table 1: Potential Modifications of the Cyclohexyl Substituent
| Reaction Type | Reagents/Catalysts | Potential Product | Significance |
|---|---|---|---|
| Hydroxylation | Manganese(III) Compounds, Oxidants (e.g., TCCA) mdpi.com | N-(hydroxycyclohexyl)-4-chlorobenzamide | Introduces a polar functional group, site for further derivatization. |
| Oxidation | Oxoammonium Catalysts, Terminal Oxidants (e.g., mCPBA) chemrxiv.org | N-(oxocyclohexyl)-4-chlorobenzamide | Creates a ketone functionality, useful for subsequent reactions like reductive amination. |
| Halogenation | Manganese(III) Compounds, TCCA mdpi.com | N-(halocyclohexyl)-4-chlorobenzamide | Introduces a halogen atom, which can act as a leaving group or be used in cross-coupling reactions. |
| Radical Rearrangement | Radical Initiators | N-(cyclopentylmethyl)-4-chlorobenzamide | Alters the ring structure, potentially impacting biological activity. nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Protocols
The synthesis of amides, including N-cyclohexyl-4-chlorobenzamide, has traditionally relied on methods that are often inefficient and generate significant waste. whiterose.ac.uk Green chemistry principles aim to mitigate these issues by employing more sustainable and environmentally benign protocols. jddhs.comjddhs.com
Alternative Energy Sources: Microwave and ultrasound irradiation are two key technologies that align with green chemistry goals. rsc.orgrasayanjournal.co.in
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in amide synthesis. acs.orgmdpi.com Focused microwave irradiation has been successfully used in the synthesis of related N-cyclohexyl derivatives, achieving high yields in minutes. figshare.com
Ultrasound-Promoted Synthesis: Sonication provides mechanical energy that promotes reactions, often at ambient temperature and pressure. orgchemres.orgnih.gov Ultrasound-assisted methods have been developed for the synthesis of various amides and other functionalized molecules, frequently offering high yields in shorter timeframes compared to conventional methods. utrgv.eduresearchgate.netnih.gov
Sustainable Solvents and Solvent-Free Reactions: The choice of solvent is a critical aspect of green chemistry. jddhs.com Efforts are focused on replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or eliminating the solvent entirely. jddhs.comnih.gov Enzymatic strategies for amide synthesis have been successfully devised using green solvents like cyclopentyl methyl ether, which simplifies purification and reduces environmental impact. nih.gov Solvent-free conditions, often coupled with microwave or ultrasound assistance, represent an ideal scenario, minimizing waste generation. jddhs.com
Table 2: Comparison of Green Synthetic Protocols for Amide Synthesis
| Method | Energy Source | Typical Reaction Time | Key Advantages | Example Application |
|---|---|---|---|---|
| Microwave-Assisted | Microwaves | Minutes mdpi.comfigshare.com | Rapid heating, increased reaction rates, higher yields. | Synthesis of N-cyclohexyl-1,2,4-oxadiazole derivatives. figshare.com |
| Ultrasound-Promoted | Sound Waves | Minutes to Hours orgchemres.orgnih.gov | Enhanced mass transfer, often catalyst-free, mild conditions. | Synthesis of aryl amides from isocyanides and carboxylic acids. orgchemres.org |
| Biocatalytic | Ambient | Hours to Days | High selectivity, mild conditions, biodegradable catalysts. nih.gov | Enzymatic preparation of diverse amides using Lipase (B570770) B. nih.gov |
| Photocatalytic | Visible Light | Hours | Use of renewable energy, mild conditions. | Synthesis of amides from alcohols using a COF-based photocatalyst. dst.gov.in |
Catalytic Systems in this compound Synthesis and Modification
Catalysis is fundamental to modern organic synthesis, offering pathways to desired molecules with greater efficiency and selectivity. catalyticamidation.info The synthesis and modification of N-cyclohexyl-4-chlorobenzamide can benefit from homogeneous, heterogeneous, and biocatalytic systems.
Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high activity and selectivity. Ruthenium-based complexes, for example, have been effectively used for the direct synthesis of amides from alcohols and amines. organic-chemistry.org These catalysts can also be employed in the hydrogenation of amides to form amines under specific conditions. st-andrews.ac.ukacs.org
Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of separation and recyclability. scispace.com Solid acid catalysts, such as silica, and various metal oxides like Nb2O5 have been shown to effectively catalyze direct amidation reactions. whiterose.ac.ukresearchgate.net Supported metal nanoparticles, including palladium and copper immobilized on materials like SBA-15 or carbon nanotubes, are used for N-arylation and other coupling reactions that could be relevant for synthesizing precursors or analogs of N-cyclohexyl-4-chlorobenzamide. mdpi.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, providing unparalleled selectivity under mild, aqueous conditions. nih.gov Lipases, such as Candida antarctica lipase B (CALB), are capable of catalyzing the formation of amide bonds from carboxylic acids and amines. nih.gov Amide bond synthetases (ABSs) represent another class of enzymes for this transformation. nih.gov Biocatalysis can also be used for modifications, such as the selective hydroxylation of non-activated C-H bonds, which could be applied to the cyclohexyl ring. nih.gov
Table 3: Overview of Catalytic Systems for Amide Synthesis and Modification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Ru-NHC complexes organic-chemistry.org, Ruthenium-triphos systems st-andrews.ac.uk | High activity and selectivity, well-defined mechanisms. | Difficult to separate from the product, catalyst recycling is challenging. |
| Heterogeneous | Silica whiterose.ac.uk, Nb2O5 researchgate.net, Supported Pd/Cu nanoparticles mdpi.com | Easy separation and recycling, enhanced stability. | Lower activity compared to homogeneous counterparts, potential for metal leaching. |
| Biocatalytic | Lipases (e.g., CALB) nih.gov, Amide Bond Synthetases nih.gov | High chemo-, regio-, and stereoselectivity; mild and environmentally friendly conditions. | Limited substrate scope, sensitivity to temperature and pH, potential for enzyme inhibition. |
Spectroscopic Elucidation and Structural Characterization of N Cyclohexyl 4 Chlorobenzamide and Its Analogues
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of N-Cyclohexyl 4-Chlorobenzamide (B146232) will display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which is expected to appear as a sharp to moderately broad band around 3300 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the chlorine substituent on the benzene (B151609) ring can be inferred from a C-Cl stretching vibration, which typically appears in the fingerprint region.
Table 3: Predicted IR Absorption Bands for N-Cyclohexyl 4-Chlorobenzamide
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 | Medium |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2950 | Strong |
| C=O Stretch (Amide I) | ~1640 | Strong |
| N-H Bend (Amide II) | ~1540 | Medium |
| Aromatic C=C Stretch | 1470-1600 | Medium-Strong |
| C-N Stretch | 1200-1300 | Medium |
Hydrogen Bonding Manifestations in IR Spectra
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, which are particularly significant in amides. In N-cyclohexyl-4-chlorobenzamide, the secondary amide group (-CONH-) facilitates the formation of intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another. This interaction significantly influences the vibrational frequencies of these groups, and its effects are clearly observable in the IR spectrum, especially when comparing spectra from solid (e.g., KBr pellet) or concentrated phases to those from dilute solutions.
In the solid state, extensive hydrogen bonding causes a noticeable shift in the key amide absorption bands to lower wavenumbers (a red shift) compared to their positions in a non-polar, dilute environment where such interactions are minimized. acs.org Experimental data for N-cyclohexyl-4-chlorobenzamide in a KBr pellet shows characteristic absorptions at 3288 cm⁻¹ (N-H stretch), 1629 cm⁻¹ (Amide I, C=O stretch), and 1541 cm⁻¹ (Amide II, N-H bend/C-N stretch). amazonaws.com
N-H Stretching Vibration: The band at 3288 cm⁻¹ is characteristic of the N-H stretching mode in a hydrogen-bonded secondary amide. amazonaws.com In the absence of hydrogen bonding (e.g., in a dilute solution), this band would typically appear at a higher frequency, around 3400-3500 cm⁻¹. acs.org The observed shift of over 100 cm⁻¹ to a lower frequency is a strong indication of the presence of intermolecular N-H···O=C hydrogen bonds, which weaken the N-H bond, making it vibrate at a lower energy. The band is also often broadened due to the variety of hydrogen-bonded states in the sample. nist.gov
Amide I Band (C=O Stretching): The intense absorption at 1629 cm⁻¹ is assigned to the C=O stretching vibration, known as the Amide I band. amazonaws.com Hydrogen bonding to the carbonyl oxygen reduces the double-bond character of the C=O bond, thereby lowering its stretching frequency. For comparison, non-hydrogen-bonded secondary amides typically show this band in the 1680-1700 cm⁻¹ region. acs.org
Amide II Band (N-H Bending and C-N Stretching): The peak at 1541 cm⁻¹ is the Amide II band, which arises from a coupled vibration of the N-H in-plane bending and C-N stretching modes. amazonaws.com The position of this band is also sensitive to hydrogen bonding and is a characteristic feature of secondary amides. In the solid state, this band is typically found between 1515-1570 cm⁻¹. acs.org
| Vibrational Mode | Typical "Free" Range (cm⁻¹) | Observed (KBr, cm⁻¹) amazonaws.com | Assignment |
|---|---|---|---|
| N-H Stretch | 3400 - 3500 | 3288 | N-H group involved in intermolecular hydrogen bonding. |
| Amide I (C=O Stretch) | 1680 - 1700 | 1629 | C=O group acting as a hydrogen bond acceptor. |
| Amide II (N-H Bend / C-N Stretch) | 1510 - 1550 (in solution) | 1541 | Coupled vibration characteristic of secondary amides. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. For N-cyclohexyl-4-chlorobenzamide (molecular formula C₁₃H₁₆ClNO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Experimental HRMS data using electrospray ionization (ESI) has confirmed the protonated molecule, [M+H]⁺. The calculated exact mass for the [C₁₃H₁₇ClNO]⁺ ion is 238.0993, which closely matches the experimentally found value of 238.1000. amazonaws.com This excellent agreement validates the compound's elemental composition.
| Ion Formula | Calculated Mass (m/z) amazonaws.com | Found Mass (m/z) amazonaws.com | Technique |
|---|---|---|---|
| [C₁₃H₁₇ClNO]⁺ | 238.0993 | 238.1000 | ESI-HRMS |
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺·) is formed, which then undergoes fragmentation. The resulting pattern of fragment ions provides a "fingerprint" that helps to elucidate the molecular structure. The fragmentation of N-cyclohexyl-4-chlorobenzamide is expected to follow characteristic pathways for amides and aromatic compounds. libretexts.orgchemguide.co.uk
The most common fragmentation for amides is α-cleavage at the carbonyl group, specifically the cleavage of the C-N bond. libretexts.org This results in the formation of a stable acylium ion.
Formation of the 4-Chlorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the nitrogen atom yields the 4-chlorobenzoyl cation. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this fragment appears as a characteristic pair of peaks at m/z 139 and 141. This is often a very prominent fragment in the spectrum of 4-chlorobenzoyl derivatives. nih.gov
Formation of the 4-Chlorophenyl Cation: The 4-chlorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule, resulting in the formation of the 4-chlorophenyl cation at m/z 111 and 113. nih.gov
Cleavage involving the Cyclohexyl Group: Fragmentation can also occur on the other side of the amide nitrogen. Cleavage of the N-C(cyclohexyl) bond can lead to the formation of the cyclohexyl cation ([C₆H₁₁]⁺) at m/z 83.
| Proposed Fragment Ion (m/z) | Structure | Origin |
|---|---|---|
| 237 / 239 | [C₁₃H₁₆ClNO]⁺· | Molecular Ion (M⁺·) |
| 139 / 141 | [C₇H₄ClO]⁺ | α-cleavage of the C-N bond from M⁺· |
| 111 / 113 | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation |
| 83 | [C₆H₁₁]⁺ | Cleavage of the N-C(cyclohexyl) bond |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in N-cyclohexyl-4-chlorobenzamide is the 4-chlorobenzoyl system. The absorption spectrum is expected to be dominated by π→π* electronic transitions associated with the conjugated system of the aromatic ring and the carbonyl group. msu.edu For the parent compound, 4-chlorobenzamide, characteristic absorptions are observed in the UV region. nih.gov The specific λmax values for N-cyclohexyl-4-chlorobenzamide would be similar, primarily influenced by the electronic structure of the aromatic portion of the molecule.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many N-arylbenzamides are known to be fluorescent, with emission properties that are sensitive to the molecular structure and environment. acs.org The fluorescence behavior of N-cyclohexyl-4-chlorobenzamide would depend on the nature of its lowest excited singlet state (n,π* or π,π*) and its potential for non-radiative decay processes. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield would provide further insight into its electronic structure and dynamics in the excited state. researchgate.net
Other Spectroscopic Techniques for Comprehensive Analysis
While IR, MS, and UV-Vis provide crucial data, a comprehensive structural analysis of N-cyclohexyl-4-chlorobenzamide involves other complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For N-cyclohexyl-4-chlorobenzamide, ¹H NMR would show distinct signals for the aromatic protons (in the 7-8 ppm range), the amide N-H proton (typically a broad signal), and the aliphatic protons of the cyclohexyl ring. amazonaws.com ¹³C NMR would similarly show characteristic signals for the carbonyl carbon (~165 ppm), the aromatic carbons, and the cyclohexyl carbons. amazonaws.com Together, these spectra allow for the unambiguous assignment of the molecule's constitution.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure at the atomic level. nih.gov This technique determines precise bond lengths, bond angles, and torsional angles. Crucially, it reveals the packing of molecules in the crystal lattice and provides unambiguous evidence of intermolecular interactions, such as the specific geometry and network of the hydrogen bonds discussed in the IR section. nih.gov
Raman Spectroscopy: Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. It detects molecular vibrations that result in a change in polarizability. It can provide additional information about the molecular framework and is particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum.
Crystallographic Analysis and Solid State Structural Investigations of N Cyclohexyl 4 Chlorobenzamide
Single Crystal X-ray Diffraction Studies
Crystal Growth and Preparation Techniques
Specific information regarding the methods for growing single crystals of N-cyclohexyl-4-chlorobenzamide suitable for X-ray diffraction analysis is not available in the reviewed literature.
Data Collection and Processing Methodologies
Details on the methodologies used for data collection and processing for N-cyclohexyl-4-chlorobenzamide are absent from the searched scientific databases.
Molecular Conformation and Geometry
Without experimental crystallographic data, a definitive description of the molecular conformation and geometry of N-cyclohexyl-4-chlorobenzamide in the solid state cannot be provided.
Chair Conformation of the Cyclohexyl Ring and Puckering Parameters
While the cyclohexyl ring is expected to adopt a stable chair conformation, specific puckering parameters derived from a crystal structure are not available.
Planarity and Dihedral Angles of Aromatic and Amide Moieties
The planarity of the 4-chlorophenyl ring and the amide group, as well as the dihedral angles between these functional groups, have not been experimentally determined for this compound.
Bond Lengths and Bond Angles within the Molecular Structure
Precise, experimentally determined bond lengths and angles for N-cyclohexyl-4-chlorobenzamide are not documented.
Supramolecular Assembly and Intermolecular Interactions
The solid-state architecture of N-substituted 4-chlorobenzamides is governed by a network of non-covalent interactions that dictate the formation of a stable supramolecular assembly. These interactions include strong hydrogen bonds, as well as weaker halogen interactions and C-H involved contacts.
In the crystal structure of the analogous N-Butyl-4-chlorobenzamide, the most prominent intermolecular interaction is the N—H⋯O hydrogen bond. researchgate.netnih.gov This interaction links adjacent molecules, where the amide proton (N-H) acts as the hydrogen bond donor and the carbonyl oxygen (C=O) serves as the acceptor. This results in the formation of chains of molecules. Specifically, in N-Butyl-4-chlorobenzamide, these hydrogen bonds create rows of molecules extending along a specific crystallographic axis. researchgate.netnih.gov It is highly probable that N-Cyclohexyl 4-Chlorobenzamide (B146232) would exhibit a similar N—H⋯O hydrogen bonding motif, forming robust one-dimensional chains as the primary supramolecular synthons. The geometric parameters of these bonds, such as the D-H and H⋯A distances and the D-H⋯A angle, are crucial in determining the strength and directionality of this interaction.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| N1 | HN1 | O1 | 0.831(15) | 2.203(15) | 3.0164(10) | 166.3(13) | (i) |
| Table based on data for N-Butyl-4-chlorobenzamide. nih.gov Symmetry codes define the relationship between the interacting molecules in the crystal lattice. |
Beyond the primary hydrogen and halogen bonds, the crystal structure of N-Butyl-4-chlorobenzamide is further stabilized by a network of weaker interactions. These include C—H⋯O hydrogen bonds, where aromatic C-H groups interact with the carbonyl oxygen, and C—H⋯π interactions, where the alkyl C-H groups interact with the electron-rich π-system of the chlorobenzene (B131634) ring. researchgate.netnih.gov These interactions, although weaker individually, collectively contribute to the formation of a stable three-dimensional network by interconnecting the sheets formed by the stronger N—H⋯O and Cl⋯Cl interactions. researchgate.netnih.gov The presence of the bulky and conformationally flexible cyclohexyl ring in N-Cyclohexyl 4-Chlorobenzamide would likely lead to a complex network of such C-H involved interactions.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| C3 | H3 | O1 | 0.95 | 2.66 | 3.3146(11) | 127 | (ii) |
| C8 | H8A | Cg1 | 0.99 | 2.84 | 3.697(16) | 145 | (iii) |
| Table based on data for N-Butyl-4-chlorobenzamide, where Cg1 is the centroid of the benzene (B151609) ring. nih.gov Symmetry codes define the relationship between the interacting molecules in the crystal lattice. |
Polymorphism and Crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a prevalent phenomenon in organic molecules, particularly in compounds like benzamides that can form various hydrogen-bonding motifs. rsc.orgmdpi.comresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.
While no specific polymorphs of this compound have been reported, the study of benzamide (B126) itself and its derivatives reveals a rich polymorphic landscape. rsc.orgresearchgate.netnih.gov The existence of multiple polymorphic forms is often governed by subtle differences in intermolecular interactions, which can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. mdpi.com For instance, N-[(1S)-1-phenylethyl]benzamide has been shown to exist in three non-solvated polymorphic forms, with the polymorphism being driven by conformational changes in the molecule that affect the efficiency of crystal packing, even while the primary hydrogen-bonded pattern remains the same. nih.gov Given this precedent within the benzamide family, it is plausible that this compound could also exhibit polymorphism, and a systematic screening of crystallization conditions would be necessary to explore this possibility.
Computational and Theoretical Chemistry of N Cyclohexyl 4 Chlorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of N-Cyclohexyl 4-Chlorobenzamide (B146232). These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in computational chemistry to predict molecular properties and reactivity. semanticscholar.orgchemrxiv.org For N-Cyclohexyl 4-Chlorobenzamide, DFT calculations can elucidate the distribution of electron density, which is key to understanding its chemical behavior.
DFT calculations can determine a range of electronic properties that are crucial for predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Other parameters that can be derived from DFT calculations to describe the reactivity of this compound include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.
A hypothetical table of DFT-derived reactivity descriptors for this compound is presented below to illustrate the type of data that would be obtained from such a study.
| Parameter | Definition | Predicted Value (Arbitrary Units) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity | A ≈ -ELUMO | 1.2 eV |
| Electronegativity | χ = (I + A) / 2 | 3.85 eV |
| Chemical Hardness | η = (I - A) / 2 | 2.65 eV |
| Softness | S = 1 / (2η) | 0.188 eV-1 |
Conformational Analysis via Potential Energy Surface Scans
The flexibility of the cyclohexyl ring and the rotation around the amide bond in this compound mean that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. taylorfrancis.com
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. frontiersin.org By systematically changing specific dihedral angles and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformations, while the saddle points represent transition states between conformers. For this compound, key dihedral angles to scan would include those defining the orientation of the cyclohexyl group relative to the benzamide (B126) moiety and the rotation around the C-N amide bond.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the behavior of this compound over time, providing insights into its dynamic properties and interactions with its environment.
Prediction of Optimized Geometries and Conformations
| Structural Feature | Description | Torsion Angle (°) for N-Cyclohexylbenzamide |
| Cyclohexyl Ring | Adopts a chair conformation | N/A |
| Benzene (B151609) Ring Orientation | Twisted with respect to the amide plane | -30.8(4) |
| Cyclohexyl Ring Orientation | Twisted away from the amide plane | 151.3(4) |
Data sourced from crystallographic studies of N-Cyclohexylbenzamide. nih.govresearchgate.net
Intermolecular Interaction Energy Calculations
Understanding the intermolecular forces involving this compound is crucial for predicting its behavior in condensed phases (liquids and solids) and its interactions with other molecules. Computational methods can be used to calculate the energy of these interactions, such as hydrogen bonding and van der Waals forces.
For instance, in the crystal structure of N-Cyclohexylbenzamide, molecules are linked by N–H···O hydrogen bonds, forming supramolecular chains. nih.gov Similar interactions would be expected for this compound. The strength of these hydrogen bonds and other non-covalent interactions can be quantified through high-level quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies. This provides a detailed, step-by-step picture of how reactants are converted into products.
While specific computational studies on the reaction mechanisms of this compound were not identified in the available literature, computational approaches could be applied to study various reactions involving this compound. For example, the mechanism of its synthesis, or its potential metabolic pathways, could be elucidated. Such studies would typically involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers using methods like DFT.
Transition State Characterization
The formation of the amide bond between 4-chlorobenzoyl chloride and cyclohexylamine (B46788) proceeds through a nucleophilic acyl substitution mechanism. Computational studies, often employing Density Functional Theory (DFT), can model this process and identify the key transition states.
The reaction is generally understood to proceed via a tetrahedral intermediate. The initial step involves the nucleophilic attack of the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This leads to the formation of a high-energy, transient tetrahedral intermediate. The transition state leading to this intermediate is characterized by the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen double bond.
A second transition state is involved in the collapse of the tetrahedral intermediate to form the final amide product. This step involves the departure of the chloride leaving group and the re-formation of the carbon-oxygen double bond. The characterization of these transition states through computational methods involves locating the saddle points on the potential energy surface. At these points, the structure has one imaginary vibrational frequency corresponding to the reaction coordinate, which confirms it as a true transition state.
For the reaction between a generic benzoyl chloride and an amine, the transition state for the formation of the tetrahedral intermediate would exhibit the following features:
Elongated C=O bond: The carbonyl bond is longer than in the reactant (4-chlorobenzoyl chloride) but shorter than a typical C-O single bond.
Partially formed C-N bond: The distance between the carbonyl carbon and the amine nitrogen is significantly shorter than the sum of their van der Waals radii, indicating the formation of a new bond.
Pyramidalization of the carbonyl carbon: The geometry around the carbonyl carbon starts to distort from trigonal planar towards tetrahedral.
Charge distribution: There is a significant charge separation, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom.
The second transition state, corresponding to the breakdown of the tetrahedral intermediate, would show:
Re-forming C=O bond: The carbon-oxygen bond is shortening towards the length of a double bond.
Breaking C-Cl bond: The bond between the carbonyl carbon and the chlorine atom is significantly elongated as the chloride ion departs.
Planarization of the amide group: The geometry around the carbonyl carbon and the nitrogen atom is moving towards the planar arrangement of the final amide product.
Reaction Energy Profile Construction
A reaction energy profile provides a graphical representation of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.
For the synthesis of N-cyclohexyl-4-chlorobenzamide, the reaction energy profile would typically show the following key features:
Reactants: The starting point of the profile represents the combined energy of 4-chlorobenzoyl chloride and cyclohexylamine.
First Transition State (TS1): An energy barrier corresponding to the formation of the tetrahedral intermediate. The height of this barrier (activation energy) determines the rate of this initial step.
Second Transition State (TS2): Another energy barrier corresponding to the collapse of the tetrahedral intermediate and the expulsion of the chloride ion.
Products: The final energy level representing N-cyclohexyl-4-chlorobenzamide and hydrochloric acid (or its neutralized form).
Table 1: Illustrative Relative Energies in the Reaction Profile for Benzamide Formation
| Species | Description | Illustrative Relative Energy (kcal/mol) |
| R | Reactants (Acyl Chloride + Amine) | 0 |
| TS1 | First Transition State | +10 to +20 |
| INT | Tetrahedral Intermediate | +5 to +15 |
| TS2 | Second Transition State | +8 to +18 |
| P | Products (Amide + HCl) | -15 to -25 |
Note: The values in this table are illustrative for a typical benzamide formation and would need to be specifically calculated for N-cyclohexyl-4-chlorobenzamide using quantum chemical methods.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for N-Substituted Benzamides
N-substituted benzamides are a versatile class of compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and insecticidal properties. nih.govnih.gov Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal and agricultural chemistry to understand how the chemical structure of these compounds influences their biological effects and to design more potent and selective analogues.
SAR studies involve systematically modifying the structure of a lead compound and observing the effect of these changes on its biological activity. For N-substituted benzamides, modifications can be made to three main parts of the molecule: the benzoyl ring, the amide linker, and the N-substituent.
QSAR studies take this a step further by using statistical methods to correlate the physicochemical properties of the compounds with their biological activity. These properties, known as molecular descriptors, can include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) parameters.
Antimicrobial Activity
Several studies have explored the SAR of N-substituted benzamides as antimicrobial agents. The nature of the substituents on both the benzoyl ring and the N-alkyl/aryl group plays a significant role in their activity. nih.gov
Table 2: SAR of N-Substituted Benzamides as Antimicrobial Agents
| General Structure | R1 (Benzoyl Ring) | R2 (N-Substituent) | General SAR Observations |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Bulky alkyl or aryl groups | Electron-withdrawing groups on the benzoyl ring often enhance activity. nih.gov The nature and size of the N-substituent are critical for potency and spectrum of activity. | |
| Halogens (F, Cl, Br) at para-position | Substituted phenyl rings | The position and nature of the halogen on the benzoyl ring can significantly impact activity. Lipophilicity of the N-substituent often correlates with increased antimicrobial effects. nih.gov | |
| Hydroxy or methoxy (B1213986) groups | Heterocyclic rings | The presence of hydrogen bond donors/acceptors can influence interaction with biological targets. |
Anticancer Activity
N-substituted benzamides have also been investigated as potential anticancer agents. The SAR in this area is often target-specific, for example, some benzamides act as histone deacetylase (HDAC) inhibitors. nih.gov
Table 3: SAR of N-Substituted Benzamides as Anticancer Agents (HDAC Inhibitors)
| General Structure | R1 (Benzoyl Ring) | R2 (N-Substituent) | General SAR Observations |
| Amino group at the 4-position | Aromatic or heteroaromatic ring connected by a linker | The 4-amino group is often crucial for chelating with the zinc ion in the active site of HDACs. The N-substituent acts as a "cap" group that interacts with the surface of the enzyme. nih.gov | |
| Long alkyl chains | The length and nature of the linker between the benzamide core and the cap group influence the binding affinity. | ||
| Substituents on the cap group can be modified to improve potency and selectivity for different HDAC isoforms. |
A study on N-substituted benzamide derivatives as antitumor agents showed that a 2-substituent on the N-phenyl ring and the presence of heteroatoms in the amide that can chelate with zinc are critical for antiproliferative activity. nih.gov
Insecticidal Activity
Certain N-substituted benzamides have been developed as insecticides. The SAR for these compounds often focuses on disrupting specific biological processes in insects.
Table 4: SAR of N,N'-Substituted Benzamide Derivatives as Insecticidal Agents
| General Structure | R1 (Benzoyl Ring) | R2 (N-Substituent) | General SAR Observations |
| Substituted phenyl | Substituted phenyl or other aromatic systems | The substitution pattern on both aromatic rings is critical for insecticidal potency. Lipophilicity and steric factors play a significant role in the transport of the molecule to its target site. | |
| The amide linkage is a key structural feature for interaction with the target protein. |
Recent research on novel N,N'-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect demonstrated that specific substitution patterns lead to high mortality rates in nymphs and adult females.
Chemical Reactivity and Synthetic Derivatization of N Cyclohexyl 4 Chlorobenzamide
Reactions at the Amide Nitrogen and Carbonyl Moiety
The amide functional group is a key center for reactivity in N-cyclohexyl-4-chlorobenzamide. Both the nitrogen atom and the carbonyl carbon can participate in various transformations, enabling the modification of the molecule's core structure.
The nitrogen atom of the secondary amide in N-cyclohexyl-4-chlorobenzamide is nucleophilic and can undergo alkylation and acylation reactions. These reactions typically require the initial deprotonation of the amide N-H with a suitable base to form a more nucleophilic amidate anion.
Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved using various alkylating agents, such as alkyl halides. While specific studies on N-cyclohexyl-4-chlorobenzamide are not prevalent, research on analogous secondary amides like N-cyclohexyl benzamide (B126) demonstrates the feasibility of such transformations. For instance, a deoxygenative photochemical alkylation has been shown to be effective for secondary benzamides. nih.gov In this type of reaction, the amide is first activated, for example with triflic anhydride, and then subjected to a radical alkylation protocol. nih.gov This method allows for the introduction of various primary and secondary alkyl groups. nih.gov
Acylation: The acylation of the amide nitrogen introduces a second acyl group, forming an imide. This transformation is generally more challenging than the acylation of primary amides. The reaction can be accomplished by treating the sodium salt of the amide (formed by reacting the amide with a strong base like sodium hydride) with an acyl chloride. rsc.org This process, however, can be limited in its application and may sometimes lead to side products depending on the specific reactants used. rsc.org Alternative methods for the acylation of secondary amines, which could be adapted for secondary amides, utilize catalysts like iodine with acyl chlorides under mild, solvent-free conditions. tandfonline.com
A summary of potential conditions for these reactions is presented below.
| Transformation | Reagent/Catalyst | Conditions | Product Type |
| Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent | N-alkyl-N-cyclohexyl-4-chlorobenzamide |
| Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (R'-COCl) | Anhydrous solvent | N-acyl-N-cyclohexyl-4-chlorobenzamide (Imide) |
The carbonyl group in N-cyclohexyl-4-chlorobenzamide is electrophilic and can undergo reduction and nucleophilic addition reactions, although it is less reactive than the carbonyls of ketones and aldehydes. wikipedia.org
Reduction: Amides can be reduced to amines. The complete reduction of a secondary amide like N-cyclohexyl-4-chlorobenzamide to the corresponding secondary amine (4-chloro-N-cyclohexylbenzylamine) typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon. Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. savemyexams.com The general transformation is as follows:
Cl-C₆H₄-CONH-C₆H₁₁ + [H] → Cl-C₆H₄-CH₂NH-C₆H₁₁
Nucleophilic Additions: The direct nucleophilic addition to the amide carbonyl is less common than with aldehydes or ketones due to the resonance stabilization of the amide bond. The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl group, reducing its electrophilicity. However, reactions with highly reactive nucleophiles like organolithium or Grignard reagents can occur. These reactions can potentially lead to the formation of ketones after hydrolysis of the intermediate, but often require careful control of reaction conditions to prevent further addition to the ketone product.
The table below outlines typical reagents for carbonyl transformations.
| Transformation | Reagent | Product Type |
| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |
| Nucleophilic Addition | Organolithium (R-Li) or Grignard (R-MgX) reagents | Ketone (after hydrolysis) |
Substituent Effects and Aromatic Ring Modifications
The 4-chlorobenzoyl moiety of the molecule offers significant opportunities for synthetic derivatization through reactions on the aromatic ring. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the chlorine atom and the N-cyclohexylcarboxamide group.
The carbon-chlorine bond in N-cyclohexyl-4-chlorobenzamide can be functionalized using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (boronic acid or ester) to form a biaryl structure. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of these substrates. nih.govnih.gov The reaction typically requires a palladium catalyst, a ligand, and a base.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, specialized catalyst systems are often necessary to achieve good yields with aryl chlorides. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.org This allows for the replacement of the chlorine atom with various primary or secondary amines, leading to the synthesis of N,N'-disubstituted 4-aminobenzamides. youtube.com
The general conditions for these cross-coupling reactions are summarized in the table below.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Structure |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos, XPhos), Base (e.g., K₃PO₄) | R-C₆H₄-CONH-C₆H₁₁ |
| Heck | Alkene (R'-CH=CH₂) | Pd catalyst, Ligand, Base (e.g., Et₃N) | R'-CH=CH-C₆H₄-CONH-C₆H₁₁ |
| Buchwald-Hartwig | Amine (R''₂NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | R''₂N-C₆H₄-CONH-C₆H₁₁ |
Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome is directed by the two existing substituents. The chlorine atom is an ortho, para-director but is deactivating due to its inductive electron withdrawal. The N-cyclohexylcarboxamide group is also generally considered a deactivating, ortho, para-directing group. The ortho, para-directing influence stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during the attack of the electrophile. libretexts.org
Given that both substituents direct incoming electrophiles to the ortho and para positions, and the para position is already occupied by the chlorine atom, electrophilic substitution is expected to occur at the positions ortho to the amide group (positions 2 and 6) or ortho to the chlorine atom (positions 3 and 5). The amide group is generally a stronger ortho, para-director than a halogen. Therefore, substitution is most likely to occur at the positions ortho to the amide group.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group, although these reactions may be challenging due to the deactivating nature of the substituted ring.
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comopenstax.org These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com
In N-cyclohexyl-4-chlorobenzamide, the leaving group is the chlorine atom. However, the N-cyclohexylcarboxamide group at the para position is not a sufficiently strong electron-withdrawing group to activate the ring for SₙAr under standard conditions. While the carbonyl moiety is electron-withdrawing, the potential for electron donation from the amide nitrogen counteracts this effect. Consequently, displacing the chlorine atom via a standard SₙAr mechanism with common nucleophiles (e.g., alkoxides, amines) is expected to be difficult and would likely require harsh reaction conditions or specialized catalytic systems, such as those involving transition metals (as seen in Buchwald-Hartwig amination). acsgcipr.org
Synthetic Routes to Analogues with Modified Cyclohexyl Groups
The modification of the cyclohexyl group in N-cyclohexyl-4-chlorobenzamide can be achieved through two primary strategies: by utilizing pre-functionalized cyclohexylamines in the initial amide synthesis or by direct functionalization of the cyclohexyl ring in the parent molecule.
Synthesis from Functionalized Cyclohexylamines:
A versatile approach to obtain analogues with modified cyclohexyl groups is to start from a substituted cyclohexylamine (B46788). A variety of functionalized cyclohexylamines, such as those bearing hydroxyl, amino, alkyl, or carboxyl groups, are commercially available or can be synthesized via established methods. The amide-forming reaction, typically a coupling between 4-chlorobenzoyl chloride and the respective substituted cyclohexylamine, provides a straightforward route to the desired analogues.
For instance, the reaction of 4-chlorobenzoyl chloride with aminocyclohexanols can yield derivatives with a hydroxyl group on the cyclohexyl ring. The position and stereochemistry of the hydroxyl group can be chosen by selecting the appropriate aminocyclohexanol isomer.
Table 1: Examples of N-Cyclohexyl 4-Chlorobenzamide (B146232) Analogues from Functionalized Cyclohexylamines
| Starting Cyclohexylamine | Resulting Analogue | Potential Functional Group |
| 4-Aminocyclohexanol | N-(4-hydroxycyclohexyl)-4-chlorobenzamide | Hydroxyl |
| Cyclohexane-1,4-diamine | 4-Chloro-N-(4-aminocyclohexyl)benzamide | Amino |
| Methyl 4-aminocyclohexanecarboxylate | Methyl 4-(4-chlorobenzamido)cyclohexanecarboxylate | Ester (Carboxyl) |
| 4-Methylcyclohexylamine | 4-Chloro-N-(4-methylcyclohexyl)benzamide | Alkyl |
Direct Functionalization of the Cyclohexyl Ring:
Direct modification of the cyclohexyl ring of N-cyclohexyl-4-chlorobenzamide presents a more challenging yet potentially more efficient route to certain analogues. The inert nature of the C-H bonds on the cyclohexane (B81311) ring typically requires harsh reaction conditions or the use of potent reagents.
One potential, albeit challenging, approach could involve free-radical halogenation of the cyclohexyl ring, followed by nucleophilic substitution to introduce various functional groups. However, this method often suffers from a lack of selectivity, leading to a mixture of products.
A more controlled approach could involve directed C-H activation/functionalization, although this is a complex and developing area of chemistry. Such methods would ideally use the amide group to direct a catalyst to a specific C-H bond on the cyclohexyl ring, allowing for site-selective introduction of new functionalities. Research in this area is ongoing, and its application to a specific molecule like N-cyclohexyl-4-chlorobenzamide would require dedicated investigation.
Stereoselective Synthesis of N-Cyclohexyl 4-Chlorobenzamide Derivatives
The synthesis of stereochemically pure derivatives of N-cyclohexyl-4-chlorobenzamide is of significant interest, as the spatial arrangement of substituents on the cyclohexyl ring can dramatically influence the molecule's biological activity. Stereoselectivity can be introduced either by using enantiopure starting materials or by employing stereoselective reactions.
Use of Chiral Cyclohexylamine Precursors:
The most direct method for obtaining enantiomerically pure or enriched derivatives is to start the synthesis with a chiral, non-racemic cyclohexylamine. Chiral cyclohexylamines can be prepared through various asymmetric synthetic methods, including the resolution of racemic mixtures, asymmetric hydrogenation of enamines, or biocatalytic approaches.
Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral amines. nih.govnyu.eduwiley.comnih.gov Enzymes such as transaminases can convert a prochiral ketone into a chiral amine with high enantioselectivity. nih.gov For example, a substituted cyclohexanone (B45756) could be enzymatically aminated to produce a chiral aminocyclohexanone, which can then be coupled with 4-chlorobenzoyl chloride.
Table 2: Potential Chiral Cyclohexylamine Precursors for Stereoselective Synthesis
| Chiral Precursor | Potential Stereoselective Synthesis Method | Resulting Chiral Analogue |
| (1R,2R)-2-Aminocyclohexanol | Resolution or Asymmetric Synthesis | (1R,2R)-N-(2-hydroxycyclohexyl)-4-chlorobenzamide |
| (S)-Cyclohexylethylamine | Asymmetric Synthesis | (S)-4-Chloro-N-(1-cyclohexylethyl)benzamide |
| Chiral aminocyclohexanecarboxylic acids | Biocatalysis or Asymmetric Synthesis | Chiral N-(carboxycyclohexyl)-4-chlorobenzamide derivatives |
Diastereoselective Reactions:
When a chiral center is already present in the molecule, for instance, in a derivative with a substituent on the cyclohexyl ring, subsequent reactions can proceed with diastereoselectivity. This means that one diastereomer is formed in preference to the other. For example, the reduction of a ketone on the cyclohexyl ring of an N-cyclohexyl-4-chlorobenzamide derivative could be influenced by the existing stereochemistry of the amide linkage and any other substituents, leading to the preferential formation of one diastereomeric alcohol.
The principles of organocatalytic asymmetric synthesis could also be applied to achieve stereocontrol. acs.orgacs.org Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other in a variety of chemical transformations.
Applications in Organic Synthesis and Catalysis
Role as a Versatile Chemical Building Block
The intrinsic reactivity of N-cyclohexyl-4-chlorobenzamide, particularly the presence of the chloro-substituent on the aromatic ring, makes it an attractive starting material for the construction of more elaborate molecular architectures.
N-Cyclohexyl-4-chlorobenzamide serves as a foundational element in the synthesis of a variety of complex organic molecules. The chlorine atom on the benzamide (B126) ring is a key functional group that allows for a range of chemical transformations, most notably cross-coupling reactions. This enables the introduction of new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the assembly of intricate molecular frameworks. For instance, derivatives of this compound are utilized in the development of molecules with potential biological activity. While direct examples of its use in the total synthesis of natural products are not extensively documented, its role as a key intermediate in the preparation of substituted biaryl and heterocyclic systems underscores its importance as a precursor. The cyclohexyl group can influence the solubility and conformational properties of the resulting molecules, which can be a critical factor in medicinal chemistry applications.
In the realm of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a crucial strategy for identifying new leads. N-Cyclohexyl-4-chlorobenzamide presents a suitable scaffold for the development of such combinatorial libraries. The 4-chloro position of the benzoyl ring is amenable to diversification through reactions like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Simultaneously, the amide nitrogen can be a point of further functionalization, although this is less common. This dual reactivity allows for the systematic generation of a large number of analogues from a common core structure, which can then be screened for desired biological or material properties.
Ligand Development in Transition Metal Catalysis
One of the most significant applications of N-cyclohexyl-4-chlorobenzamide is in the field of catalysis, specifically in the development of specialized ligands for transition metal-catalyzed reactions.
N-Cyclohexyl-4-chlorobenzamide is a key precursor in the synthesis of a class of ligands known as Aromatic Amide-Derived Phosphanes (Aphos). nih.gov These are hemilabile P,O-coordinating ligands that have shown great promise in palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of Aphos ligands typically involves the ortho-lithiation of the benzamide followed by quenching with a chlorophosphine. The resulting phosphane ligand contains both a soft phosphorus donor and a hard oxygen donor from the amide carbonyl group. This hemilabile character is crucial for the catalytic cycle, as the amide oxygen can coordinate to the metal center at certain stages and dissociate at others, facilitating key steps like oxidative addition and reductive elimination. The N-cyclohexyl group in the parent benzamide imparts specific steric bulk to the resulting Aphos ligand, which can significantly influence the catalytic activity and selectivity of the metal complex.
A focused library of Aphos ligands has been constructed for the optimization of their structure to improve catalytic efficacy. nih.gov A unique "self-assisted molecular editing" (SAME) process has been developed, starting from a 4-chlorobenzamide-derived Aphos, to generate a family of structurally diverse Aphos ligands through parallel reactions with various arylboronic acids. nih.gov
Palladium complexes of Aphos ligands derived from N-cyclohexyl-4-chlorobenzamide have demonstrated remarkable efficacy in Suzuki-Miyaura cross-coupling reactions. nih.gov These catalytic systems are particularly effective for the coupling of challenging substrates, such as unactivated and sterically hindered aryl chlorides, with arylboronic acids. nih.gov The hemilabile nature of the Aphos ligand is thought to contribute to the high catalytic turnover numbers observed in these reactions. The ability to promote these transformations under mild conditions, including room temperature, makes these catalysts highly valuable in organic synthesis. nih.gov
Table 1: Application of Aphos Ligands in Suzuki-Miyaura Cross-Coupling
| Reactants | Catalyst System | Conditions | Outcome |
|---|
Development of Novel Reagents and Intermediates
The primary contribution of N-cyclohexyl-4-chlorobenzamide in the development of novel reagents is demonstrated through its derivatization to create targeted inhibitors for biological pathways. A key example of this is its role as an intermediate in the synthesis of N-benzyl-N-cyclohexyl-4-chlorobenzamide, a compound also known as FPS-ZM1.
The synthesis of N-benzyl-N-cyclohexyl-4-chlorobenzamide (FPS-ZM1) showcases the utility of N-cyclohexyl-4-chlorobenzamide as a scaffold. The process typically involves the reductive amination of benzaldehyde with cyclohexylamine (B46788) to yield N-benzylcyclohexanamine. This intermediate is then acylated with 4-chlorobenzoyl chloride, a reaction where the N-cyclohexyl-4-chlorobenzamide core structure is formed, to produce the final product, FPS-ZM1. nih.gov This multi-step synthesis highlights the role of the N-cyclohexyl-4-chlorobenzamide framework as a key building block.
FPS-ZM1 has been identified as an inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). acs.orgnih.gov Its ability to block the interaction between RAGE and its ligands has made it a valuable tool in studying disease pathways, particularly in the context of neurodegenerative and inflammatory conditions. acs.orgnih.gov The development of such specific inhibitors from the N-cyclohexyl-4-chlorobenzamide template underscores its importance as a starting point for creating novel reagents for chemical biology and medicinal chemistry research.
The structural components of N-cyclohexyl-4-chlorobenzamide, namely the cyclohexyl ring, the amide linkage, and the chlorophenyl group, provide a versatile platform for further chemical modification. These features allow for the introduction of various functional groups, enabling the synthesis of a library of derivatives. This potential for diversification is crucial in the development of new reagents with tailored properties for specific applications in organic synthesis and catalysis. While the current body of research primarily highlights its use in the context of RAGE inhibition, the fundamental structure of N-cyclohexyl-4-chlorobenzamide holds promise for its broader application as an intermediate in the creation of novel synthetic tools.
| Compound Name | Role/Significance |
| N-Cyclohexyl-4-chlorobenzamide | Precursor and intermediate in the synthesis of novel reagents. |
| N-Benzyl-N-cyclohexyl-4-chlorobenzamide (FPS-ZM1) | A derivative of N-cyclohexyl-4-chlorobenzamide; acts as a RAGE inhibitor. |
| Benzaldehyde | Starting material in the synthesis of FPS-ZM1. |
| Cyclohexylamine | Starting material in the synthesis of FPS-ZM1. |
| N-Benzylcyclohexanamine | Intermediate in the synthesis of FPS-ZM1. |
| 4-Chlorobenzoyl chloride | Reagent used in the acylation step to form the N-cyclohexyl-4-chlorobenzamide core in FPS-ZM1. |
Investigation of Biological Relevance Via Analogue Studies in Vitro & Theoretical
In Vitro Antimicrobial Efficacy of N-Substituted Benzamide (B126) Analogues
N-substituted benzamide derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and helminths. nanobioletters.com These findings underscore the potential of the benzamide scaffold as a basis for the development of new antimicrobial agents. nanobioletters.comnih.gov
Studies have shown that N-substituted benzamide analogues can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of 12 novel benzamide compounds were synthesized and evaluated for their antibacterial properties. nanobioletters.com Notably, certain compounds exhibited significant activity against Bacillus subtilis and Escherichia coli. nanobioletters.com For instance, one analogue showed zones of inhibition of 25 mm and 31 mm against B. subtilis and E. coli, respectively, with corresponding Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL. nanobioletters.com Other related compounds also displayed potent activity, with zones of inhibition of 24 mm and MIC values as low as 3.12 µg/mL. nanobioletters.com
Further research into fluorobenzoylthiosemicarbazides, a related class of compounds, identified trifluoromethyl derivatives as having optimal activity. These compounds were effective against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values ranging from 7.82 to 31.25 μg/mL. mdpi.com Similarly, a series of N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives demonstrated moderate to good activity against various Gram-positive bacteria, with MIC values between 62.5 and 500 µg/mL. mdpi.com
| Compound/Analogue Type | Bacterial Strain(s) | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Benzamide Analogue (5a) | B. subtilis | Zone of Inhibition / MIC | 25 mm / 6.25 µg/mL | nanobioletters.com |
| Benzamide Analogue (5a) | E. coli | Zone of Inhibition / MIC | 31 mm / 3.12 µg/mL | nanobioletters.com |
| Benzamide Analogues (6b, 6c) | E. coli, B. subtilis | Zone of Inhibition / MIC | 24 mm / 3.12-6.25 µg/mL | nanobioletters.com |
| Fluorobenzoylthiosemicarbazides | S. aureus (MSSA & MRSA) | MIC | 7.82 - 31.25 µg/mL | mdpi.com |
| N-Substituted 2-(benzenosulfonyl)-1-carbotioamides | Gram-positive bacteria | MIC | 62.5 - 500 µg/mL | mdpi.com |
The antifungal potential of benzamide derivatives has also been a subject of investigation. nanobioletters.com Studies have revealed that N-phenylbenzamides can effectively inhibit the growth of fungi such as Candida albicans. nih.gov The structural modification of these compounds has been shown to influence their antifungal potency. For example, a study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives found that one specific analogue possessed excellent antifungal potential against both Candida albicans and Aspergillus niger. tandfonline.com
In another investigation, replacing a sulfonamide group with a carboxyamide group in certain p-fluorobenzencarboxyamides led to good activity against various yeasts and hyphomycetes, including Candida, Tricophyton, and Aspergillus species. nih.gov Furthermore, a benzamide substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) demonstrated significant fungicidal activity (90.5%) against Botrytis cinereal. nih.gov
| Compound/Analogue Type | Fungal Strain(s) | Observed Effect | Reference |
|---|---|---|---|
| N-phenylbenzamides | Candida albicans | Growth inhibition | nih.gov |
| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | C. albicans, A. niger | Excellent antifungal potential | tandfonline.com |
| Trifluoromethyl-substituted p-fluorobenzencarboxyamides | Candida, Tricophyton, Aspergillus | Good activity | nih.gov |
| Benzamide with pyridine-linked 1,2,4-oxadiazole (Compound 7h) | Botrytis cinereal | 90.5% fungicidal activity | nih.gov |
Research has also extended to the anthelmintic properties of benzamide analogues. Several substituted benzamides have been shown to be effective against parasitic worms. nih.gov In an in vivo study using a rat model, certain substituted benzamides achieved a 40-50% clearance of the nematode Nippostrongylus brasiliensis when administered over three days. nih.gov
In vitro studies using the earthworm Eicinia foetida, which serves as a model due to its resemblance to intestinal roundworms, demonstrated that benzamides and their metal complexes possess significant anthelmintic activity. The copper and cobalt complexes of these benzamides were found to be more potent than both the parent compounds and the standard drug, albendazole, showing a dose-dependent effect. Related heterocyclic compounds, such as piperazine (B1678402) derivatives of benzimidazoles, have also exhibited higher activity against Trichinella spiralis in vitro compared to albendazole. researchgate.net
| Compound/Analogue Type | Organism | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| Substituted Benzamides | Nippostrongylus brasiliensis | In vivo (rats) | 40-50% clearance | nih.gov |
| Benzamide-metal complexes (Cu, Co) | Eicinia foetida | In vitro | More active than albendazole | |
| Piperazine-benzimidazole derivatives | Trichinella spiralis | In vitro | Higher activity than albendazole | researchgate.net |
| Synthesized Benzimidazole (B57391) derivative | Earthworm species | In vitro | Paralysis Time: 30.43 min; Death Time: 0.56 min (at 50µg/ml) | journaljpri.com |
In Vitro Anticancer and Antiproliferative Potential of Related Benzamides
Beyond their antimicrobial effects, benzamide derivatives have emerged as a promising class of compounds for anticancer research. Various analogues have shown significant cytotoxicity against human cancer cell lines, operating through mechanisms that include the induction of apoptosis. nih.govnih.gov
The human hepatocellular carcinoma cell line, HepG2, has frequently been used to evaluate the anticancer potential of benzamide analogues. Several studies have reported potent inhibitory activity. For instance, novel N-(piperidine-4-yl)benzamide derivatives have demonstrated significant efficacy, with one compound showing an IC50 value of 0.25 µM against HepG2 cells. researchgate.net In the same study, other analogues exhibited even greater potency with IC50 values of 0.12 and 0.13 μM. researchgate.net
Another investigation of 25 benzamide analogues identified a lead compound with an IC50 value of 2.8 μM against HepG2 cells. nih.gov Furthermore, benzimidazole derivatives, which share structural similarities, have also been found to be effective, with certain compounds killing HepG2 cells with IC50 values in the low micromolar range (2.39–10.95 μM). rsc.org
| Compound/Analogue Type | IC50 Value | Reference |
|---|---|---|
| N-(piperidine-4-yl)benzamide (Compound 47) | 0.25 µM | researchgate.net |
| N-(piperidine-4-yl)benzamide (Compound 10b) | 0.12 µM | researchgate.net |
| N-(piperidine-4-yl)benzamide (Compound 10j) | 0.13 µM | researchgate.net |
| Benzamide Analogue (Compound 35) | 2.8 µM | nih.gov |
| Benzimidazole Derivatives (3k, 3l, 4c, 4g, 4j) | 2.39 - 10.95 µM | rsc.org |
The cytotoxic effects of N-substituted benzamides are often linked to their ability to induce apoptosis, or programmed cell death. Mechanistic studies have begun to unravel the complex pathways involved. The N-substituted benzamide analogue declopramide (B1670142) has been shown to induce apoptosis in cancer cell lines by triggering the mitochondrial pathway. nih.govnih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase. nih.govnih.govresearchgate.net The subsequent activation of executioner caspases, such as caspase-3, ultimately leads to cell death. nih.gov
This apoptotic cascade is regulated by the Bcl-2 family of proteins. Studies have shown that overexpression of the anti-apoptotic protein Bcl-2 can inhibit benzamide-induced apoptosis. nih.govresearchgate.net Conversely, pro-apoptotic proteins like Bax are upregulated. In HepG2 cells, a promising benzamide analogue was found to increase the expression of Bax, cleaved-caspase 3, and cleaved-PARP, while decreasing the levels of Bcl-2. nih.gov Furthermore, some benzamide derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, which can precede the onset of apoptosis. nih.govnih.gov This cell cycle arrest is sometimes associated with an increase in the expression of proteins like p53 and p21, although the apoptotic mechanism itself can be p53-independent. nih.govresearchgate.net
Enzyme Inhibition Studies of N-Substituted Benzamide Analogues
N-substituted benzamides have been evaluated for their inhibitory effects on several key enzymes, demonstrating a range of activities that suggest potential therapeutic applications.
While direct studies on N-cyclohexyl-4-chlorobenzamide are limited, research on structurally related compounds provides insights into the potential for this class of molecules to inhibit secretory phospholipase A₂ (sPLA₂), an enzyme implicated in inflammatory processes. One study investigated a series of 4-alkoxybenzamidines, which share a benzamidine (B55565) core structurally similar to the benzamide structure. The study revealed that the inhibitory potency of these compounds against sPLA₂ is influenced by the lipophilicity of the alkoxy chain.
Specifically, compounds with longer alkyl chains exhibited greater inhibitory activity. The most potent inhibitors were those with 12- and 14-carbon alkyl chains. For instance, 4-dodecyloxybenzamidine and 4-tetradecyloxybenzamidine were found to be effective inhibitors of sPLA₂ from both bovine pancreas and rabbit platelets.
Table 1: Inhibitory Activity of 4-Alkoxybenzamidine Analogues against sPLA₂
| Compound | Alkyl Chain Length | IC₅₀ (µM) - Bovine Pancreatic sPLA₂ | IC₅₀ (µM) - Rabbit Platelet sPLA₂ |
|---|---|---|---|
| 4-Dodecyloxybenzamidine | 12 | 3 | 5.8 |
| 4-Tetradecyloxybenzamidine | 14 | 3 | 5 |
The potential of N-substituted benzamide analogues as protease inhibitors has been investigated, particularly in the context of viral proteases. A study focused on the development of nonpeptide benzamide-containing inhibitors of the human rhinovirus (HRV) 3C protease, a cysteine protease essential for viral replication.
Structure-based design led to the synthesis of a series of benzamide derivatives. It was found that α,β-unsaturated cinnamate (B1238496) esters, when combined with a benzamide core, acted as irreversible inhibitors of the 3C protease and demonstrated antiviral activity in cell-based assays. A cocrystal structure of a benzamide inhibitor complexed with the protease revealed that the inhibitor binds covalently to the active site cysteine residue.
Another study explored the structure-activity relationships of benzamides as inhibitors of the papain-like cysteine protease (PLpro) of SARS-CoV, which is also effective against SARS-CoV-2. nih.gov The orientation of the amide group was found to be crucial for activity, as inverting the amide to an anilide resulted in a loss of inhibition. nih.gov Furthermore, modifications to the amino group on the benzamide moiety generally led to reduced activity. nih.gov
Table 2: Antiviral Activity of a Benzamide Analogue against Human Rhinovirus
| Compound Class | Target Enzyme | Activity | EC₅₀ (µM) | Cell Line |
|---|---|---|---|---|
| α,β-Unsaturated Cinnamate Ester Benzamide Derivative | HRV 3C Protease | Antiviral | 0.60 | HRV-16 infected H1-HeLa cells |
N-substituted benzamides and related structures have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a target for anti-inflammatory and cardiovascular therapies.
Several studies have designed and synthesized novel sEH inhibitors based on the benzamide scaffold. For instance, a series of potent nicotinamide (B372718) inhibitors of sEH were developed, with some analogues exhibiting nanomolar inhibitory concentrations. Structure-guided optimization of these compounds led to the identification of potent inhibitors of human sEH.
Further research on piperidine-based benzamide derivatives identified compounds with exceptionally strong inhibitory effects against both human (HsEH) and murine (MsEH) soluble epoxide hydrolase. The substitution pattern on the piperidine (B6355638) and benzamide moieties was found to significantly influence the inhibitory potency.
Table 3: Inhibitory Activity of N-Substituted Benzamide Analogues against Soluble Epoxide Hydrolase (sEH)
| Compound | Description | IC₅₀ (nM) - Human sEH | IC₅₀ (nM) - Murine sEH |
|---|---|---|---|
| Compound A1 | N,N-diethylamide derivative | 2.2 | 0.53 |
| Compound G1 | Homopiperazine-substituted piperidine derivative | 0.05 | 0.14 |
Receptor Interaction Studies (In Vitro) of N-Substituted Benzamides
The interaction of N-substituted benzamides with various receptors has been a subject of investigation, revealing their potential to modulate key signaling pathways.
The benzamide scaffold has been utilized in the design of ligands for opioid receptors. Studies have explored how different N-substituents on benzamide-related structures influence their binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.
One study on 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide derivatives investigated their binding affinities for the three opioid receptor subtypes. nih.gov The results indicated that substitutions on the benzamide ring could modulate both affinity and selectivity. For example, the introduction of a para-fluoro substituent in combination with a meta-chloro or trifluoromethyl group resulted in compounds with moderate binding affinity for the µ-opioid receptor. nih.gov
Table 4: Opioid Receptor Binding Affinities of N-Substituted Benzamide Analogues
| Compound | Description | Kᵢ (nM) - µ-Opioid Receptor | Kᵢ (nM) - δ-Opioid Receptor | Kᵢ (nM) - κ-Opioid Receptor |
|---|---|---|---|---|
| Compound 3b | para-fluoro, meta-chloro derivative | 560 | >10000 | >10000 |
| Compound 3e | para-fluoro, meta-trifluoromethyl derivative | 160 | >10000 | >10000 |
Research has demonstrated that certain N-substituted benzamides can modulate the activity of key transcription factors involved in the immune response, namely Nuclear Factor-κB (NF-κB) and Nuclear Factor of Activated T cells (NFAT).
A study focusing on the effects of N-substituted benzamides on transcriptional regulation in Jurkat T cells found that specific structural modifications could inhibit both NF-κB and NFAT activity. nih.gov While the parent compound procainamide (B1213733) had no effect, a derivative with an acetyl group at the 4-position of the aromatic ring was able to inhibit the activity of both transcription factors. nih.gov Similarly, an acetylated derivative of declopramide, which has a chloride at the 3-position, also inhibited NF-κB and NFAT activity, whereas declopramide itself was inactive in this system. nih.gov
Interestingly, these acetylated N-substituted benzamides were also found to enhance the transcriptional activity of another transcription factor, activator protein 1 (AP-1). nih.gov This suggests that derivatives of N-substituted benzamides have the potential to selectively modulate immune functions by differentially affecting various transcription factor pathways. nih.gov
Activator Protein 1 Activity Induction
No direct in vitro or theoretical studies were identified that demonstrate N-cyclohexyl-4-chlorobenzamide or its analogue, FPS-ZM1, as an inducer of Activator Protein 1 (AP-1) activity. In contrast, the available scientific literature indicates that FPS-ZM1 is an inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. nih.govnih.govoup.com The activation of RAGE by its various ligands is known to initiate downstream signaling cascades that can lead to the activation of transcription factors, including AP-1. nih.govnih.govoup.com
Therefore, by inhibiting the upstream RAGE receptor, FPS-ZM1 consequently blocks the signaling that leads to AP-1 activation. nih.gov This suggests that N-cyclohexyl-4-chlorobenzamide and its analogues are more likely to be involved in the attenuation of AP-1-mediated cellular responses, such as inflammation and proliferation, rather than the induction of its activity. nih.govoup.com The inhibitory role of FPS-ZM1 in RAGE signaling has been documented in various cell types, where it has been shown to reduce inflammatory responses. spandidos-publications.comresearchgate.net
Molecular Docking and Computational Screening for Biological Targets
The primary biological target for the analogue N-Benzyl-N-cyclohexyl-4-chlorobenzamide (FPS-ZM1) was identified as the Receptor for Advanced Glycation Endproducts (RAGE). researchgate.netapexbt.com This identification was the result of a screening process involving a library of 5,000 compounds. acs.org
Molecular docking studies have further elucidated the interaction between FPS-ZM1 and its biological target. These computational models show that FPS-ZM1 binds to the V domain of the RAGE receptor. nih.govresearchgate.netnih.gov This binding is crucial as it physically blocks the interaction between RAGE and its ligands, such as amyloid-β (Aβ). researchgate.net The V domain is the primary site for ligand binding on the RAGE receptor, and by occupying this site, FPS-ZM1 effectively inhibits the initiation of the RAGE signaling cascade. nih.govjci.org Further computational and molecular dynamics studies have confirmed that FPS-ZM1 forms a stable and tightly bound complex with the RAGE V domain. nih.govnih.gov
The following table summarizes the key findings from the computational and screening studies on the analogue FPS-ZM1.
| Compound Analogue | Screening Method | Identified Biological Target | Binding Site | Key Interaction |
| N-Benzyl-N-cyclohexyl-4-chlorobenzamide (FPS-ZM1) | High-throughput screening of 5,000 compounds | Receptor for Advanced Glycation Endproducts (RAGE) | V domain | Blocks binding of ligands like Amyloid-β |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
